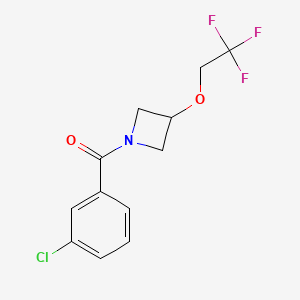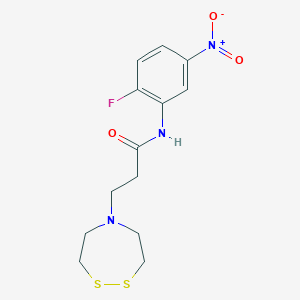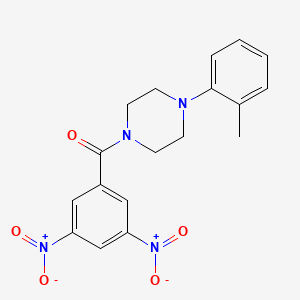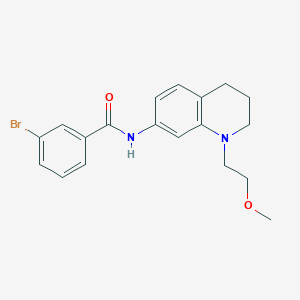
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound known for its unique chemical structure, consisting of a chlorinated phenyl group and a trifluoroethoxy-substituted azetidinyl moiety linked through a methanone group. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step reactions, beginning with the preparation of key intermediates. One common route starts with the chlorination of phenyl ring compounds followed by the introduction of the trifluoroethoxy group under controlled conditions. The azetidine ring is then formed through a cyclization reaction, involving reagents like sodium hydride and appropriate solvents such as dimethylformamide (DMF). The final step involves the formation of the methanone linkage, usually achieved through a Friedel-Crafts acylation reaction using reagents like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction with agents like lithium aluminum hydride can convert the ketone group to secondary alcohols.
Substitution: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.
Major Products
Oxidation typically yields carboxylic acids or ketones.
Reduction often results in secondary alcohols.
Substitution reactions produce a variety of substituted aromatic compounds, depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is investigated for its potential bioactivity. Studies have shown that compounds with similar structures can exhibit antimicrobial, antifungal, and antiviral properties.
Medicine
Pharmacologically, this compound is explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a subject of interest in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as a starting material for the production of advanced materials with desirable properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves interactions with various molecular targets. Its biological effects are mediated through binding to enzymes or receptors, influencing biochemical pathways and cellular processes. The trifluoroethoxy group contributes to its stability and bioavailability, while the azetidinyl moiety allows for specific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chlorophenyl)(3-methoxyazetidin-1-yl)methanone: : Similar structure but with a methoxy group instead of trifluoroethoxy.
(4-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: : Chlorine substitution at the para position on the phenyl ring.
(3-Bromophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: : Bromine instead of chlorine on the phenyl ring.
Uniqueness
The unique combination of a chlorinated phenyl ring and trifluoroethoxy-azetidinyl moiety sets (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone apart from its analogs. This specific structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(4-9)11(18)17-5-10(6-17)19-7-12(14,15)16/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGVRPPRCMZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)

![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)

![2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2993448.png)

![methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2993451.png)

![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)

![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
